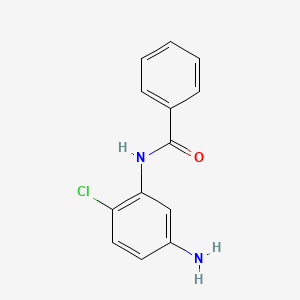

N-(5-amino-2-chlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXSEGQERLWLDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101292134 | |

| Record name | N-(5-Amino-2-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-96-9 | |

| Record name | N-(5-Amino-2-chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101292134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of the NMR signals, the specific arrangement of protons and carbon atoms can be determined.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

Table 1: Representative ¹H NMR Data for Related Benzamide (B126) Structures

| Functional Group | Chemical Shift (ppm) Range | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.40 - 8.05 | Multiplet |

| Amide N-H | 5.98 - 6.15 | Singlet |

Carbon (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the direct confirmation of the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For instance, the carbonyl carbon of the amide group typically appears significantly downfield. In a similar compound, N-(5-cyanononan-5-yl)benzamide, the amide carbonyl carbon resonates at δ 166.7 ppm, while the aromatic carbons are observed between δ 127.0 and 133.8 ppm. nih.goviucr.org

Table 2: Representative ¹³C NMR Data for a Related Benzamide Structure

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Amide Carbonyl (C=O) | 166.7 |

| Aromatic Carbons | 127.0 - 133.8 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of particular bonds. For N-(5-amino-2-chlorophenyl)benzamide, key functional groups include the amide and amine N-H bonds, as well as the amide C=O bond. The N-H stretching vibrations typically appear in the region of 3500-3300 cm⁻¹, while the amide carbonyl (C=O) stretching vibration is expected to be a strong band around 1680-1630 cm⁻¹. A related molecule containing an amide group shows a strong absorption at 1597 cm⁻¹. acs.org

Table 3: Characteristic IR Absorption Frequencies for Key Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amine/Amide | N-H stretch | 3500 - 3300 |

| Amide | C=O stretch | 1680 - 1630 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 246.70 g/mol . matrixscientific.com In a mass spectrum, this would correspond to the molecular ion peak (M+). The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can further confirm the structure. The hydrochloride salt of a similar compound, N-(4-Amino-2-chlorophenyl)benzamide, has a molecular weight of 283.15 g/mol . sigmaaldrich.com

Table 4: Molecular Weight Information

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C13H11ClN2O | 246.70 matrixscientific.com |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). For this compound, with the molecular formula C13H11ClN2O, the theoretical elemental composition can be calculated. sigmaaldrich.com This experimental data is then compared to the theoretical values to confirm the empirical formula.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 13 | 156.13 | 63.30% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.50% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.37% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.36% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.49% |

| Total | 246.71 | 100.00% |

X-ray Crystallography for Three-Dimensional Structural Confirmation

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline compound. By diffracting X-rays through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths and angles. While specific crystallographic data for this compound was not found, analysis of a related sulfonamide, N-(2-Amino-5-chlorophenyl)-2-bromobenzenesulfonamide, reveals a monoclinic crystal system with a P2/c space group. researchgate.net In another related benzamide derivative, N-(5-cyanononan-5-yl)benzamide, intermolecular N—H⋯O and C—H⋯O hydrogen bonds are observed, which influence the crystal packing. nih.goviucr.org Such interactions would also be expected to play a role in the crystal structure of this compound.

Computational Chemistry and in Silico Modeling of N 5 Amino 2 Chlorophenyl Benzamide Derivatives

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information on electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to their lowest energy state, thus predicting stable conformations, bond lengths, and bond angles. For benzamide (B126) derivatives, methods like B3LYP with basis sets such as 6-311+G(d) are commonly employed to calculate the ground-state geometry and vibrational frequencies. nih.gov The optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for all other computational analyses. These calculations can elucidate the planarity of the aromatic rings and the orientation of the amide linkage, which are critical for intermolecular interactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This indicates higher polarizability and a greater tendency to engage in chemical reactions. For N-(5-amino-2-chlorophenyl)benzamide derivatives, the distribution of these orbitals is influenced by the various substituent groups. Electron-donating groups (like the amino group) tend to raise the HOMO energy level, while electron-withdrawing groups (like the chloro group) can lower the LUMO energy. rsc.org This modulation of the frontier orbitals is a key strategy in tuning the electronic properties and reactivity of the molecule. Calculations show that charge transfer within the molecule is a direct consequence of its HOMO-LUMO energies. nih.gov

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. Higher energy means it is a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. Lower energy means it is a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap implies high chemical reactivity and low kinetic stability. A large gap implies high stability. researchgate.netresearchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. Molecules with a large energy gap are harder. researchgate.net |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and represent sites for nucleophilic attack.

For benzamide-containing structures, the MEP map typically shows negative potential around the oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor. The area around the amide (N-H) and amino (NH2) protons generally displays positive potential, marking them as hydrogen bond donor sites. Understanding these potential distributions is vital for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding.

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is widely used in drug design to understand the binding mode of a potential drug and to estimate its binding affinity.

For derivatives of this compound, docking studies can be performed against various biological targets to explore their therapeutic potential. For instance, benzamide derivatives have been docked into the active sites of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) and α-glucosidase. nih.govnih.gov The simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's binding pocket. nih.gov The results are often expressed as a docking score, which is a numerical value that estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. These studies are critical for structure-activity relationship (SAR) analysis and for optimizing lead compounds to enhance their binding affinity and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for Benzamide Derivatives

| Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-Glucosidase | Not Specified | Hydrogen bonding, electrostatic, and hydrophobic interactions | nih.gov |

| Benzamide derivative (13f) | PARP-1 | Not Specified | Multiple hydrogen bond interactions in the catalytic pocket | nih.gov |

| N-(benzo[d]thiazol-2-yl)benzamide derivatives | Pseudomonas aeruginosa LasR | -7.6 to -11.2 | Not Specified | bethel.edu |

Pharmacophore Modeling for Activity Profiling and De Novo Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. acs.org Pharmacophore modeling involves identifying these key features from a set of active compounds and creating a 3D model that can be used to screen large compound libraries for molecules with similar features, a process known as virtual screening. youtube.com

For a class of compounds like benzamide derivatives, a pharmacophore model could include features such as hydrogen bond donors (e.g., the N-H groups), hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrophobic regions (e.g., the aromatic rings), and aromatic rings themselves. nih.govtandfonline.com For example, a five-featured pharmacophore model developed for benzamide analogues acting as FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.govtandfonline.com Such models are not only useful for identifying new hits from existing databases but also for de novo design, where new molecular structures are built based on the pharmacophore template to create novel and potent inhibitors. mdpi.com

In Silico Prediction of Biological Activity and Drug-Likeness (excluding specific bioavailability data)

These rules assess properties such as:

Molecular weight (MW)

Log P (a measure of lipophilicity)

Number of hydrogen bond donors

Number of hydrogen bond acceptors

Studies on related 2-chloro-N-aryl-benzamide derivatives have shown that these compounds often comply with Lipinski's and Veber's rules, suggesting they possess favorable physicochemical profiles for potential development as oral drugs. nih.gov These in silico predictions help to prioritize compounds for synthesis and testing, filtering out those with a high probability of poor pharmacokinetic properties early in the discovery process.

Table 3: Common Parameters for In Silico Drug-Likeness Prediction

| Rule/Parameter | Favorable Range for Oral Drugs | Significance |

|---|---|---|

| Lipinski's Rule of Five | MW ≤ 500; Log P ≤ 5; H-bond donors ≤ 5; H-bond acceptors ≤ 10 | Predicts good absorption or permeation. Compounds complying are more likely to be orally active. |

| Veber's Rule | Rotatable bonds ≤ 10; Polar Surface Area (PSA) ≤ 140 Ų | Correlates with good oral bioavailability in rats. |

| Polar Surface Area (PSA) | Typically < 140 Ų | Predicts membrane permeability, including crossing the blood-brain barrier. |

Biological Investigations and Mechanistic Elucidation of Amino Chlorophenyl Benzamide Analogues

Antiviral Activities

Analogues of amino-chlorophenyl benzamide (B126) have demonstrated notable efficacy against several clinically relevant viruses. The research highlights their potential as broad-spectrum antiviral agents, targeting different families of viruses through various mechanisms of action.

Human adenovirus (HAdV) infections can cause a range of illnesses, and effective treatments remain an unmet medical need, particularly for immunocompromised individuals. nih.gov A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has been identified as potent HAdV inhibitors. nih.gov

In a comprehensive study, several of these analogues demonstrated sub-micromolar to low micromolar potency against HAdV. nih.gov Notably, compounds such as 15 and 43 were identified as highly effective. Compound 15 , in particular, showed a potent anti-HAdV activity with an IC₅₀ value of 0.27 µM and significantly low cytotoxicity (CC₅₀ = 156.8 µM), giving it a high selectivity index. nih.gov This favorable profile suggests its potential for further development as a treatment for HAdV infections. nih.gov

Table 1: Anti-HAdV Activity of Selected Benzamide Analogues

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 6 | 0.82 | >100 | >122 |

| 15 | 0.27 | 156.8 | 581 |

| 29 | 0.44 | 55.4 | 126 |

| 40 | 0.61 | >100 | >164 |

| 43 | 0.43 | >100 | >233 |

| 46 | 0.36 | 45.4 | 126 |

| 47 | 0.31 | 37.5 | 121 |

| 54 | 0.53 | >100 | >189 |

| Data sourced from a study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues. nih.gov |

Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract infections, especially in young children, with no specific treatment currently available. nih.govnih.gov The same class of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues that showed activity against HAdV has also been identified as potent inhibitors of RSV. nih.govnih.gov

Research has identified several compounds within this series that effectively suppress RSV replication at non-toxic concentrations. nih.gov Six compounds (11, 12, 15, 22, 26, and 28 ) were selected for further investigation based on their potent anti-RSV activity and low cytotoxicity. nih.govnih.gov These compounds were found to inhibit the generation of progeny viruses, reduce viral genome copies, and suppress the expression of viral proteins. nih.gov

Table 2: Anti-RSV Activity of Selected Benzamide Analogues

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 11 | 0.33 | 11.2 | 34 |

| 12 | 0.35 | 9.9 | 28 |

| 15 | 0.41 | 12.1 | 30 |

| 22 | 0.41 | 10.5 | 26 |

| 26 | 0.31 | 11.4 | 37 |

| 28 | 0.36 | 10.2 | 28 |

| Data sourced from a study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues. nih.gov |

The emergence of highly pathogenic avian influenza viruses like H5N1 necessitates the development of new antiviral drugs. nih.gov A study focused on the synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govresearchgate.netacs.orgtriazines, revealed significant antiviral activity against the H5N1 subtype. nih.govnih.gov

Several of the synthesized compounds demonstrated a substantial reduction in viral load. nih.govresearchgate.net Among the most active were compounds 3b, 4, 10b, 10c, 12a, 19, 21a, and 21b , which achieved viral reduction in the range of 65–85%. acs.orgnih.govacs.org The plaque reduction assay indicated that compounds 3b , 4 , and 10b were particularly potent, with compound 3b showing a viral reduction of 85% at a concentration of 0.25 µmol/mL. researchgate.net

Table 3: Anti-H5N1 Activity of Benzamide-Based Heterocycles

| Compound | Viral Reduction (%) |

| 3b | 85 |

| 4 | 80 |

| 10b | 75 |

| 10c | 70 |

| 12a | 70 |

| 19 | 65 |

| 21a | 65 |

| 21b | 65 |

| Data reflects the percentage of viral reduction against Influenza A (H5N1). nih.govresearchgate.netnih.gov |

The antiviral effects of these benzamide analogues are attributed to their interference with critical stages of the viral life cycle. nih.govnih.gov

Viral DNA Replication and Life Cycle Suppression: For HAdV, preliminary mechanistic studies suggest that different analogues act at different stages. For instance, compounds 6 and 43 are thought to target the viral DNA replication process. In contrast, compounds 46 and 47 appear to suppress later steps in the HAdV life cycle. nih.gov

Modulation of IRF3 and NF-κB Pathways: In the context of RSV, the antiviral activity of these compounds extends beyond simple replication inhibition. They also modulate the host's inflammatory response to the infection. nih.govnih.gov All six selected compounds (11, 12, 15, 22, 26, and 28 ) were found to suppress RSV-induced activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), key transcription factors involved in the antiviral and inflammatory response. nih.govnih.govuniv-bio.com Further studies on the two most potent compounds, 15 and 22 , revealed that they decreased the phosphorylation of IRF3 at serine 396 and the p65 subunit of NF-κB at serine 536 during both early and late phases of RSV infection. nih.govuniv-bio.com Compound 22 also inhibited p65 phosphorylation at serine 276 in the late phase of infection. nih.gov

Antimicrobial Activities

In addition to their antiviral properties, benzamide derivatives have been explored for their potential to combat bacterial pathogens.

Several studies have synthesized and evaluated series of benzamide derivatives for their antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. nih.govepa.gov

One study reported a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives that showed a broad spectrum of activity. The compounds were tested against strains including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). nih.gov The microbiological results indicated activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/mL. nih.gov Benzamide derivative 1d from this series was particularly potent against Gram-positive bacteria, with MIC values of 1.95 µg/mL against a drug-resistant strain of B. subtilis and 7.8 µg/mL against S. aureus. nih.gov

Another investigation into benzamide and sulfonamide derivatives of 2-amino-5-bromo/nitropyridine also found promising activity against both Gram-positive and Gram-negative clinical isolates. epa.gov All tested compounds showed activity with MIC values in the range of 0.22-1.49 µM. epa.gov

Table 4: Antibacterial Activity (MIC) of Selected Benzamide Analogues

| Compound | Organism | Strain Type | MIC (µg/mL) |

| 1d | Staphylococcus aureus | Gram-Positive | 7.8 |

| 1d | Bacillus subtilis | Gram-Positive | 3.9 |

| 1d | Bacillus subtilis (Resistant) | Gram-Positive | 1.95 |

| Data from a study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives. nih.gov |

Antifungal Efficacy

Derivatives of amino-chlorophenyl benzamide have demonstrated notable antifungal capabilities. A study focused on a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives revealed a broad spectrum of activity against various microorganisms, including the fungal pathogen Candida albicans. researchgate.net The microbiological results, expressed as Minimum Inhibitory Concentration (MIC), showed that these compounds were active at concentrations ranging from 1.95 to 500 µg/ml. researchgate.net

Table 1: Antifungal and Antibacterial Activity of Benzamide Derivatives Data extracted from a study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives.

| Compound/Strain | Organism | Activity (MIC in µg/ml) |

| Series 1a-1n, 2a-2n | Candida albicans & others | 1.95 - 500 |

| Benzamide 1d | Drug-resistant B. subtilis | 1.95 |

| Benzamide 1d | B. subtilis | 3.9 |

| Benzamide 1d | S. aureus | 7.8 |

Antimycobacterial Activity

The evaluation of N-(5-amino-2-chlorophenyl)benzamide and its direct analogues for antimycobacterial activity is not extensively detailed in the reviewed scientific literature. While broad antimicrobial effects are noted for some related series, specific efficacy against Mycobacterium species is a distinct area that requires more targeted investigation.

Antiproliferative and Anticancer Activities of Derivatives

The benzamide scaffold is a cornerstone in the development of novel antiproliferative and anticancer agents. Various derivatives have shown significant activity against a range of cancer cell lines.

N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues have been shown to inhibit the viability of Jurkat T-cell lymphoma and HL-60RG human leukemia cells in a dose-dependent manner. amanote.com These benzamidoxime (B57231) derivatives with chloride substitutes were particularly effective, causing a transient cell-cycle delay at lower concentrations (5 μM) and inducing cell death at higher concentrations (10 μM). amanote.com

In other research, a synthetic 5-aminopyrazole derivative, N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide (BC-7 ), displayed selective cytotoxicity towards HeLa cervical cancer cells with an IC₅₀ of 65.58 ± 8.40 μM. nih.gov This compound was found to induce apoptosis through a mitochondrial- and caspase-dependent mechanism. nih.gov

Furthermore, studies on other benzamide analogues revealed anti-proliferative activity against A549 non-small cell lung cancer cells, with four tested compounds inhibiting growth in a dose- and time-dependent fashion. sigmaaldrich.com The investigation of 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines, another class of related compounds, identified potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines. nih.gov Specifically, alcohol-containing derivatives demonstrated superior activity compared to their benzoyl counterparts, with six compounds reducing cell growth by over 95% in both cell lines. nih.gov

Table 2: Anticancer Activity of Selected Benzamide Analogues

| Compound/Analogue Class | Cell Line(s) | Key Finding (Activity) | Reference |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime analogues | Jurkat, HL-60RG | Dose-dependent inhibition of cell viability. | amanote.com |

| BC-7 (a 4-chloro-benzamide derivative) | HeLa | Selective cytotoxicity (IC₅₀: 65.58 ± 8.40 μM). | nih.gov |

| Benzamide Analogs | A549 | Time- and dose-dependent growth inhibition. | sigmaaldrich.com |

| Alcohol derivatives of thieno[2-3-b]pyridines | MDA-MB-231, HCT116 | >95% inhibition of cell growth for 6 compounds. | nih.gov |

Antioxidant Properties and Radical Scavenging Capabilities

Amino-substituted benzamide derivatives have been identified as promising antioxidant agents. A study involving a range of N-arylbenzamides, featuring varying numbers of methoxy (B1213986) and hydroxy groups, evaluated their antioxidant capacity using DPPH and FRAP assays. nih.govmatrixscientific.com

The findings indicated that most of the synthesized compounds exhibited better antioxidant properties than the reference molecule, butylated hydroxytoluene (BHT). matrixscientific.com The research highlighted that protonated systems are more effective antioxidants than their neutral forms and that electron-donating methoxy groups enhance antioxidant properties. matrixscientific.com The introduction of hydroxy groups was also found to significantly boost antioxidative features. nih.gov The most promising potential was observed in a trihydroxy derivative (26 ), which was proposed as a lead compound for further optimization of the benzamide scaffold. nih.gov For instance, the cyano derivative 28 , with an additional methoxy group, was significantly more active (IC₅₀ = 18.12 ± 0.28 μM) than its analogue 27 (IC₅₀ = 30.73 ± 8.1 μM) in scavenging activity. nih.gov

Other Investigated Biological Activities

The structural versatility of amino-chlorophenyl benzamide analogues has prompted investigations into several other biological targets.

nAChR Modulation: The nicotinic acetylcholine (B1216132) receptor (nAChR) is a crucial therapeutic target for various neurological and psychiatric conditions. nih.gov While a wide range of compounds, including complex molecules like (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690 ), have been studied as modulators of nAChR-related pathways, the specific activity of this compound or its simple analogues as nAChR modulators is not clearly established in the available literature. nih.govtandfonline.com

Anticonvulsant Activity: Analogues of chlorophenyl-pyrrolidine-2,5-dione-acetamide have been synthesized and evaluated as potential anticonvulsant agents. nih.gov In preclinical models, these compounds were tested against maximal electroshock (MES) and psychomotor (6 Hz) seizures. nih.gov The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) , demonstrated a potent anticonvulsant effect with an ED₅₀ of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test. nih.gov Similarly, a series of 4-aminobenzamides showed anticonvulsant effects, with d,l-4-amino-N-(alpha-methylbenzyl)-benzamide (12) being highly active with an anti-MES ED₅₀ of 18.02 mg/kg in mice.

Table 3: Anticonvulsant Activity of Benzamide Analogues

| Compound | Test Model | Activity (ED₅₀) | Reference |

| Compound 6 | MES test | 68.30 mg/kg | nih.gov |

| Compound 6 | 6 Hz test (32 mA) | 28.20 mg/kg | nih.gov |

| Compound 12 | MES test | 18.02 mg/kg |

Structure Activity Relationship Sar Studies of N 5 Amino 2 Chlorophenyl Benzamide Derivatives

Correlations Between Substituent Patterns and Biological Potency/Selectivity

The biological activity of N-(5-amino-2-chlorophenyl)benzamide derivatives is highly dependent on the nature and position of substituents on the benzoyl ring. Research into related benzamide (B126) structures demonstrates that even minor modifications can lead to significant changes in potency and selectivity.

Studies on analogous 2-chloro-N-(aryl)benzamide series have shown that the introduction of various functional groups on the second phenyl ring (the benzoyl moiety) directly modulates biological efficacy. For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives designed as antidiabetic agents, a clear correlation was observed between the substituent pattern and enzyme inhibitory activity. nih.gov The presence of both an electron-donating group (e.g., -CH3) and an electron-withdrawing group (e.g., -NO2) on the N-phenyl ring was found to be highly favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov One of the most active compounds in this series featured a 2-methyl-5-nitro substitution pattern on the N-phenyl ring. nih.gov

This principle highlights that a delicate balance of electronic properties is often required for optimal interaction with a biological target. The potency can be fine-tuned by exploring a matrix of substituents with varying electronic and steric properties on the benzoyl portion of the this compound scaffold.

Table 1: Illustrative Correlation of Benzoyl Ring Substituents with Biological Potency This table presents hypothetical data based on established SAR principles for benzamide derivatives.

| Compound ID | Benzoyl Ring Substituent (R) | Target | Biological Potency (IC₅₀, µM) |

| A-1 | H (unsubstituted) | Enzyme X | 15.2 |

| A-2 | 4-Methoxy (-OCH₃) | Enzyme X | 8.5 |

| A-3 | 4-Nitro (-NO₂) | Enzyme X | 5.1 |

| A-4 | 4-Chloro (-Cl) | Enzyme X | 7.9 |

| A-5 | 3,4-Dichloro (-Cl)₂ | Enzyme X | 4.3 |

| A-6 | 4-Trifluoromethyl (-CF₃) | Enzyme X | 6.2 |

Influence of Halogenation and Amino Group Position on Activity

The specific substitution pattern on the aniline-derived portion of the molecule, N-(5-amino-2-chloro phenyl), is a critical determinant of its biological activity. The position of both the halogen atom and the amino group dictates the molecule's conformation and its ability to form key interactions within a receptor's binding site.

The chlorine atom at the C2 position (ortho to the amide nitrogen) exerts a significant steric and electronic influence. It restricts the free rotation around the C-N amide bond, forcing the molecule into a more defined conformation. Crystal structure analysis of the related compound 2-Chloro-N-(3,5-dimethyl-phenyl)benzamide reveals that the amide O atom is positioned anti to the ortho-Cl atom. nih.gov This fixed orientation can be crucial for aligning other functional groups for optimal target engagement.

The position of the amino group is equally important. In the N-(5-amino-2-chlorophenyl) moiety, the amino group is at the C5 position (meta to the amide and para to the chlorine). This placement allows it to act as a potent hydrogen bond donor, potentially interacting with key residues in a binding pocket without causing steric hindrance. The SAR of related substituted benzamides, such as those investigated for antipsychotic activity, underscores the importance of the amino group's placement for receptor affinity. nih.gov For example, the substitution pattern in clebopride (B1669163) (4-amino-5-chloro-2-methoxy) is essential for its activity profile. nih.gov Isomeric variations, such as moving the amino group to the C4 or C6 position, would drastically alter the geometry and hydrogen-bonding vectors, likely leading to a significant loss or change in biological activity.

Impact of Amide Bond Orientation on Biological Profiles

The amide bond (-CO-NH-) is a cornerstone of the this compound scaffold, acting as a rigid linker and providing essential hydrogen bonding capabilities. The orientation of this bond is critical and reversing it to create an anilide or "retro-amide" (-NH-CO-) can have profound effects on the molecule's biological profile.

Furthermore, crystallographic studies show that the N-H and C=O bonds of the amide group typically adopt a trans conformation to each other. nih.gov This orientation, along with the dihedral angles between the amide plane and the two aromatic rings, defines the three-dimensional shape of the molecule and is a critical parameter for its biological function. nih.gov

Elucidation of Critical Pharmacophoric Features for Target Interaction

A pharmacophore model for this compound derivatives can be constructed by identifying the key structural features essential for molecular recognition and biological activity.

The critical pharmacophoric features include:

The Amide Linker: This group serves as a central scaffold. The carbonyl oxygen (C=O) is a hydrogen bond acceptor, while the amine proton (N-H) is a hydrogen bond donor. The planarity and defined orientation of this group are vital. nih.gov

The 2-Chlorophenylamino Moiety:

Chlorine Atom (C2): Acts as a conformational lock, restricting rotation and influencing the electronic character of the ring. nih.gov

Amino Group (C5): Functions as a key hydrogen bond donor and recognition point. Its position is critical for specific interactions.

The Benzoyl Ring: This aromatic ring is involved in hydrophobic and π-π stacking interactions with the target protein. Substituents on this ring modulate potency and selectivity by altering these interactions and the electronic nature of the molecule. nih.gov

Specific 3D Geometry: The dihedral angles between the central amide group and the two flanking phenyl rings are crucial. In a related structure, these angles were found to be 61.2° and 42.2°, indicating a non-planar, twisted conformation that is likely the bioactive state. nih.gov

Molecular docking simulations performed on analogous benzamide derivatives have confirmed that these molecules interact with active site residues through a combination of hydrogen bonding, electrostatic forces, and hydrophobic interactions. nih.gov

Exploration of Electronic and Steric Effects of Substituents on Activity

The biological activity of this compound derivatives is profoundly influenced by the electronic and steric properties of substituents on the benzoyl ring.

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the benzoyl ring can significantly alter the molecule's interaction with its target.

Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -CN): These groups can increase the acidity of the amide N-H proton, making it a stronger hydrogen bond donor. They can also participate in polar interactions within the binding site. Studies on related benzamides have shown that EWGs like -NO₂ can be highly favorable for inhibitory activity. nih.gov

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase the electron density on the benzoyl ring and can enhance hydrophobic or van der Waals interactions. In some cases, a combination of an EDG and an EWG on the same ring can lead to synergistic effects on activity. nih.gov

Steric Effects: The size and shape of substituents are also critical.

Substituents on the benzoyl ring must be of an appropriate size to fit within the confines of the receptor's binding pocket. A bulky substituent in a position that clashes with the protein surface will lead to a loss of activity. Conversely, a substituent that occupies an empty hydrophobic pocket can significantly enhance binding affinity.

Table 2: Influence of Substituent Electronic and Steric Properties on Activity This table presents hypothetical data to illustrate established SAR principles.

| Substituent (R on Benzoyl Ring) | Electronic Effect (Example) | Steric Effect (Example) | Relative Activity (%) |

| H | Neutral | Minimal | 100 |

| 4-OCH₃ | Electron-Donating | Moderate | 150 |

| 4-NO₂ | Electron-Withdrawing | Moderate | 210 |

| 4-C(CH₃)₃ | Electron-Donating | Bulky | 45 |

| 2-Cl | Electron-Withdrawing | Moderate, Torsional Effect | 125 |

| 3,5-di-CH₃ | Electron-Donating | Increased Bulk | 180 |

Rational Design Principles for Lead Optimization

Based on the detailed SAR analysis, several rational design principles can be formulated for the lead optimization of this compound derivatives.

Preserve the Core Scaffold: The this compound core should be retained as it contains the essential pharmacophoric elements.

Systematic Substitution of the Benzoyl Ring: A library of derivatives should be synthesized with diverse substituents on the benzoyl ring to systematically probe the electronic and steric requirements of the target's binding site. nih.gov This allows for the fine-tuning of potency and the introduction of selectivity.

Maintain Amide Bond Orientation: The benzamide linkage should generally be maintained. However, synthesizing the retro-amide (anilide) version could be a strategy to deliberately alter the biological profile and separate different activities, potentially reducing off-target effects. nih.gov

Utilize Computational Modeling: Molecular docking and molecular dynamics simulations should be used to visualize binding modes, rationalize observed SAR, and predict the activity of new designs before synthesis. nih.gov This approach can prioritize compounds and reduce the number of synthetic steps required.

Bioisosteric Replacement: Consider replacing the C5-amino or C2-chloro groups with bioisosteres (e.g., replacing -NH₂ with -OH, or -Cl with -CH₃ or -F) to explore subtle changes in hydrogen bonding capacity and steric/electronic profiles, which may improve properties like metabolic stability or cell permeability.

By applying these principles, medicinal chemists can efficiently navigate the chemical space around the this compound scaffold to develop optimized drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

Future Research Directions and Translational Perspectives for the N 5 Amino 2 Chlorophenyl Benzamide Scaffold

Advanced Synthetic Strategies and Green Chemistry Approaches

The development of novel and efficient synthetic routes for N-(5-amino-2-chlorophenyl)benzamide and its analogs is crucial for facilitating further research and potential large-scale production. Future efforts will likely focus on the adoption of green chemistry principles to minimize environmental impact and enhance sustainability. mdpi.comresearchgate.net

Table 1: Comparison of Conventional and Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Energy Source | Conventional heating (e.g., oil bath) | Microwave irradiation, Ultrasound |

| Solvents | Often uses hazardous organic solvents | Use of greener solvents (e.g., water, ethanol, ionic liquids), or solvent-free conditions |

| Catalysts | Often stoichiometric and non-recyclable | Use of recyclable catalysts (e.g., solid-supported catalysts, biocatalysts) |

| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (minutes to hours) |

| Waste Generation | Can generate significant chemical waste | Minimized waste generation, improved atom economy |

| Process | Multiple steps with intermediate purification | One-pot or multi-component reactions |

In-depth Mechanistic Studies at the Molecular and Cellular Levels

A thorough understanding of how this compound and its derivatives exert their biological effects is paramount for their rational design and therapeutic application. Future research will need to focus on elucidating their precise molecular targets and the downstream cellular pathways they modulate. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about how these compounds bind to their protein targets.

Studies on related benzamide (B126) compounds have shown that they can act on a variety of targets, including enzymes and receptors. For example, some benzamide derivatives have been shown to inhibit human leukemia cell growth by inducing a transient cell-cycle delay at low concentrations and cell death at higher concentrations. nih.gov Other studies have identified the B-cell lymphoma-2 (Bcl-2) protein as a target for certain BH3-mimetics, leading to programmed cell death. wikipedia.org Determining the specific molecular interactions will be crucial for optimizing the efficacy and selectivity of this compound-based compounds.

Application of Proteomics and Metabolomics in Target Identification and Pathway Elucidation

To gain a comprehensive understanding of the biological effects of the this compound scaffold, the integration of "omics" technologies will be indispensable. Proteomics can be employed to identify the direct protein targets of these compounds and to map the global changes in protein expression and post-translational modifications that occur upon treatment. nih.gov Techniques like affinity-based pull-down assays, where the compound of interest is used to "fish out" its binding partners from cell lysates, can be a powerful tool for target identification. nih.gov

Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, can provide a functional readout of the physiological state of a cell or organism in response to a compound. By analyzing the metabolic perturbations caused by this compound and its analogs, researchers can gain insights into the metabolic pathways that are affected, further clarifying the compound's mechanism of action.

Development of Predictive Computational Models for Enhanced Drug Discovery

Computational modeling and in silico screening have become integral to modern drug discovery, enabling the rapid and cost-effective evaluation of large chemical libraries. For the this compound scaffold, the development of robust quantitative structure-activity relationship (QSAR) models can help predict the biological activity of novel analogs based on their chemical structures. nih.gov

Molecular docking simulations can provide insights into the binding modes of these compounds with their putative targets, guiding the design of more potent and selective inhibitors. nih.gov Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex, providing a more realistic picture of the binding event. nih.gov These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery and development process.

Integration of High-Throughput Screening for Broad Spectrum Activity Profiling

To explore the full therapeutic potential of the this compound scaffold, high-throughput screening (HTS) campaigns are essential. nih.gov HTS allows for the rapid testing of large and diverse compound libraries against a wide array of biological targets and cellular assays. nih.gov This can help to identify novel activities for this compound and its derivatives that may not have been predicted.

For example, HTS has been successfully used to identify potent and selective inhibitors of enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, a key target for antimalarial drugs. nih.gov By screening libraries of benzamide analogs against a broad panel of targets, including kinases, proteases, and G-protein coupled receptors, researchers can uncover new therapeutic opportunities for this versatile scaffold.

Design of Next-Generation Benzamide Analogues with Tailored Efficacy and Specificity

The knowledge gained from the aforementioned research areas will culminate in the rational design of next-generation benzamide analogues with improved properties. By understanding the structure-activity relationships, the molecular mechanisms of action, and the key structural features required for potent and selective activity, medicinal chemists can design and synthesize novel compounds with tailored efficacy and specificity.

For instance, the introduction of specific substituents on the benzamide core can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can affect its pharmacokinetic profile. ontosight.ai The conformational restriction of the benzamide scaffold, for example by incorporating it into a pyrrole (B145914) ring system, has been shown to lead to compounds with enhanced activity and selectivity. nih.gov The synthesis and evaluation of focused libraries of this compound analogs will be a key strategy for developing drug candidates with optimal therapeutic profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(5-amino-2-chlorophenyl)benzamide, and how can reaction conditions be optimized to improve yield?

- The compound is typically synthesized via a two-step process: (1) coupling of 5-amino-2-chloroaniline with benzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine), followed by (2) purification via recrystallization or column chromatography . Optimization may involve adjusting stoichiometry, temperature (reflux vs. room temperature), and catalyst selection (e.g., acetic acid for intramolecular cyclization) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the structure of This compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm) and the amide NH (δ ~10 ppm). The absence of free amino group protons confirms successful benzoylation.

- IR : A strong carbonyl stretch (~1660 cm⁻¹) for the amide and NH stretches (~3300 cm⁻¹) for the aromatic amine.

- MS : Molecular ion peak [M+H]⁺ at m/z 261 (C₁₃H₁₁ClN₂O) with fragmentation patterns consistent with benzamide derivatives .

Q. What preliminary biological assays are suitable for evaluating This compound’s pharmacological potential?

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.

- Enzyme inhibition : Target-specific assays (e.g., kinase inhibition) using fluorometric or colorimetric readouts .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of This compound?

- SCXRD provides precise bond lengths/angles and torsion angles, critical for confirming the planarity of the benzamide moiety and substituent orientations. Use SHELX programs (e.g., SHELXL for refinement) and WinGX for data processing . Crystallization in ethanol/water mixtures often yields suitable crystals. Compare results with DFT-optimized geometries to validate computational models .

Q. What strategies mitigate conflicting bioactivity data across studies involving This compound derivatives?

- Standardization : Use identical cell lines, assay protocols, and compound purity thresholds (>95% by HPLC).

- SAR Analysis : Systematically modify substituents (e.g., chloro vs. methoxy groups) to isolate structural contributors to activity.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(2,6-dichlorophenyl)benzamide derivatives) to identify trends .

Q. How can computational chemistry (e.g., molecular docking, QSAR) predict the binding affinity of This compound to therapeutic targets?

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP. Focus on hydrogen bonding with the amide group and hydrophobic contacts from the chlorophenyl ring.

- QSAR : Train models using descriptors (e.g., logP, polar surface area) from analogs with known IC₅₀ values. Validate with leave-one-out cross-validation .

Methodological Challenges and Solutions

Q. Why might crystallographic data for This compound show disorder, and how is this addressed?

- Disorder causes : Flexible substituents (e.g., rotating benzamide group) or solvent molecules in the lattice.

- Solutions : Collect high-resolution data (≤0.8 Å) at low temperature (100 K). Apply restraints (e.g., SIMU/DELU in SHELXL) and refine occupancy factors for disordered regions .

Q. How do solvent effects influence the stability and reactivity of This compound during synthesis?

- Polar solvents (DMF, DMSO): Stabilize intermediates via solvation but may promote side reactions (e.g., hydrolysis).

- Nonpolar solvents (toluene, ethers): Reduce solubility, requiring elevated temperatures. Monitor via TLC to optimize reaction progress .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.